Product packaging for Malonylginsenoside Rb1(Cat. No.:CAS No. 88140-34-5)

Malonylginsenoside Rb1

Cat. No.: B12770471
CAS No.: 88140-34-5
M. Wt: 1195.3 g/mol
InChI Key: NTYAVUNEPXGZQJ-LUSMHSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonylginsenoside Rb1 (CAS 88140-34-5) is a malonylated dammarane-type triterpene oligoglycoside isolated from the root of Panax ginseng C. A. Meyer . This high-purity reference standard is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications in pharmaceutical research, particularly for Abbreviated New Drug Applications (ANDA) and commercial production . The compound has demonstrated significant research value in neuroscience. Studies show that this compound potentiates Nerve Growth Factor (NGF)-induced neurite outgrowth in cultured chick embryonic dorsal root ganglia (DRG) . It promotes initial neurite elongation and re-elongation after axotomy in the presence of NGF, suggesting its primary effects work on neurons to potentiate NGF's activity . The structure of this compound has been elucidated as 3-O-[6-O-malonyl-β-D-glucopyranosyl(1→2)-β-D-glucopyranosyl]-20-O-[β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl]-20(S)-protopanaxadiol . With a molecular formula of C57H94O26 and a molecular weight of 1195.4 g/mol, it is supplied with comprehensive characterization data compliant with regulatory guidelines . This product is intended for research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H94O26 B12770471 Malonylginsenoside Rb1 CAS No. 88140-34-5

Properties

CAS No.

88140-34-5

Molecular Formula

C57H94O26

Molecular Weight

1195.3 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C57H94O26/c1-24(2)10-9-14-57(8,83-51-47(74)43(70)40(67)30(80-51)23-76-49-45(72)41(68)37(64)27(20-58)77-49)25-11-16-56(7)36(25)26(60)18-32-54(5)15-13-33(53(3,4)31(54)12-17-55(32,56)6)81-52-48(44(71)38(65)28(21-59)78-52)82-50-46(73)42(69)39(66)29(79-50)22-75-35(63)19-34(61)62/h10,25-33,36-52,58-60,64-74H,9,11-23H2,1-8H3,(H,61,62)/t25-,26+,27+,28+,29+,30+,31-,32+,33-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50+,51-,52-,54-,55+,56+,57-/m0/s1

InChI Key

NTYAVUNEPXGZQJ-LUSMHSHMSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

Natural Occurrence and Distribution in Panax Species

Distribution Across Panax Species

Malonylginsenoside Rb1 is a characteristic compound in several major Panax species, including Panax ginseng (Asian ginseng), Panax quinquefolius (American ginseng), and to a lesser extent, Panax japonicus (Japanese ginseng). Research indicates that the content of this compound can vary significantly among these species.

In fresh and white ginseng, malonylated ginsenosides (B1230088), including this compound, are considered major components. For instance, the content of this compound in the roots of P. ginseng can be up to 10 mg/g, while in P. quinquefolius roots, it can reach as high as 18 mg/g nih.gov. Comparative studies have shown that the profile of malonyl ginsenosides can serve as a chemical marker to differentiate between Panax species mdpi.comresearchgate.net. For example, P. quinquefolius tends to have lower levels of malonylginsenoside Rb2, malonylginsenoside Rb3, and malonylginsenoside Rc relative to this compound when compared to P. ginseng mdpi.com. In studies of New Zealand-grown ginseng, the content of this compound in the fine roots of P. ginseng was found to be significantly higher than in P. quinquefolius mdpi.com.

While less studied, this compound has also been identified in suspension cultures of Panax japonicus var. repens, where it, along with ginsenosides Rg1 and R0, constituted more than 75% of the total ginsenoside pool.

Panax SpeciesThis compound Content (mg/g in roots)Reference
Panax ginsengUp to 10 mg/g nih.gov
Panax quinquefoliusUp to 18 mg/g nih.gov
Panax japonicusPresent in significant amounts in cell cultures

Distribution in Different Plant Tissues and Organs

The concentration of this compound is not uniform throughout the ginseng plant; it varies considerably among different tissues and organs. Generally, the underground parts of the plant, particularly the roots, are the primary storage sites for this compound.

In Panax ginseng, the highest concentrations of this compound are typically found in the roots. One study on Korean white ginseng reported that the fine roots contain the highest levels of malonyl ginsenosides compared to the main and lateral roots researchgate.net. Specifically, the skin of the main root was found to have a significantly higher concentration of malonyl ginsenosides (20.08 mg/g) compared to the main root without the skin (2.58 mg/g) researchgate.net. While this compound is a plentiful saponin (B1150181) in the underground parts, its concentration in aerial parts like stems and leaves is often too low to be quantified nih.gov.

Similarly, in Panax quinquefolius, the underground parts, including the fine root, rhizome, and main root, show the highest concentrations of ginsenoside Rb1 and its malonylated form mdpi.comnih.gov. The fine roots of both New Zealand-grown P. ginseng and P. quinquefolius were found to contain the most abundant total ginsenosides, with this compound being one of the four highest concentration saponins (B1172615) in the underground parts mdpi.comnih.gov. In contrast, the aboveground parts, such as the stem and leaf, have a different ginsenoside profile, with ginsenoside Re being more predominant nih.gov.

Plant Part (Panax ginseng)Malonylginsenoside ContentReference
Fine RootHighest content researchgate.net
Main Root (with skin)20.08 mg/g researchgate.net
Main Root (without skin)2.58 mg/g researchgate.net
Stem and LeafLow to non-quantifiable nih.gov
BerryContains M-Rb1, M-Rc, M-Rb2, M-Rd mdpi.com

Influence of Cultivation Practices and Geographical Origin on Content

The accumulation of this compound in Panax species is significantly affected by environmental and cultivation factors. These include the geographical location of cultivation, the age of the plant, and specific cultivation methods.

Geographical origin has been shown to cause variations in the chemical composition of ginseng, including its ginsenoside profile nih.gov. Studies comparing American ginseng from different regions have noted differences in quality and ingredient content, which can be attributed to varied climate and soil properties nih.gov.

Cultivation methods also play a crucial role. For instance, a study on wild American ginseng found that transplanting roots to different forest garden locations had a significant effect on root and shoot growth, as well as ginsenoside concentrations nih.govresearchgate.net. It was observed that ginsenoside levels were consistently lower, while growth was higher, at a more intensively managed garden location nih.govresearchgate.net. Another study on wild-simulated ginseng cultivated in different vegetation environments (coniferous vs. mixed forest) found that while most ginsenosides were higher in the mixed forest, this compound and ginsenoside Rb1 were exceptions mdpi.com.

The age of the plant is another determining factor. In Panax ginseng, the content of this compound has been reported to be highest in five-year-old ginseng, reaching up to 5.44 mg/g elsevierpure.comkoreascience.krresearchgate.net.

Impact of Post-Harvest Processing Methods on this compound Content and Profile

Post-harvest processing methods, particularly those involving heat, have a profound impact on the content and profile of this compound. These processes can lead to the degradation and conversion of this acidic ginsenoside into its neutral counterpart and other minor ginsenosides.

The production of white ginseng involves air-drying fresh ginseng, while red ginseng is produced by steaming fresh ginseng before drying. This steaming process is a critical step that significantly alters the ginsenoside composition. Malonyl ginsenosides, including this compound, are thermally unstable and are largely converted to their corresponding neutral ginsenosides during the steaming process used to make red ginseng researchgate.net.

In fresh ginseng, a significant portion of what is measured as ginsenoside Rb1 is actually present as this compound koreascience.krkoreascience.kr. During the heating process, the malonyl group is cleaved, leading to a decrease in this compound and a corresponding increase in ginsenoside Rb1 koreascience.krkoreascience.kr. One study found that after 6 hours of heating fresh ginseng, the content of ginsenoside Rb1 was eight times higher than in the unheated sample, indicating that a substantial amount of ginsenoside Rb1 in red ginseng is an artifact from the demalonylation of this compound koreascience.krkoreascience.kr. Consequently, red ginseng contains only trace levels of malonyl ginsenosides koreascience.kr. In contrast, white ginseng, which is simply dried, retains a higher proportion of its original malonyl ginsenoside content researchgate.net.

The thermal instability of this compound leads to its conversion into ginsenoside Rb1 and subsequently into other minor, less polar ginsenosides through deglycosylation and dehydration reactions, particularly at higher temperatures nih.govresearchgate.netresearchgate.netfrontiersin.org. The steaming process, especially at high temperatures, facilitates the transformation of major ginsenosides like Rb1 into minor ginsenosides such as Rg3, Rk1, and Rg5 jmb.or.kr.

For example, when this compound is steamed at 120°C, it transforms into ginsenoside Rb1, 20(S)-Rg3, 20(R)-Rg3, Rk1, and Rg5 researchgate.net. The presence of amino acids during this heating process can further influence this conversion, with glutamic acid significantly increasing the content of the less polar ginsenosides researchgate.net.

Enzymatic conversion also plays a role in the transformation of ginsenosides. Various enzymes, such as β-glucosidases, can hydrolyze the sugar moieties of ginsenosides, leading to the formation of minor ginsenosides nih.govnih.govmdpi.com. For instance, ginsenoside Rb1 can be enzymatically converted to ginsenoside Rd, which can then be further transformed into ginsenoside F2 and eventually into Compound K mdpi.com. While this process primarily targets neutral ginsenosides, the initial thermal conversion of this compound to ginsenoside Rb1 makes it a precursor for these subsequent enzymatic transformations.

Biosynthesis and Biotechnological Production

Endogenous Biosynthetic Pathways of Malonylginsenosides in Panax Plants

Malonylginsenosides are acidic ginsenosides (B1230088) that constitute a significant portion of the total saponin (B1150181) content in plants of the Panax genus. nih.gov In Panax ginseng, for instance, malonylginsenosides such as m-Rb1, m-Rb2, m-Rc, and m-Rd can account for 35% to 60% of the total ginsenosides. nih.gov The biosynthesis of these compounds involves the modification of neutral ginsenosides through enzymatic processes within the plant cells.

Malonylginsenoside Rb1 is synthesized from its neutral precursor, ginsenoside Rb1, through an acylation reaction. This process involves the attachment of a malonyl group from a donor molecule to the glucose unit of ginsenoside Rb1. nih.gov This malonylation step is a crucial modification in the biosynthetic pathway, contributing to the structural diversity of ginsenosides. frontiersin.org The accumulation of protopanaxadiol (B1677965) ginsenosides like Rb1 appears to be highly dependent on this malonylation, which is thought to facilitate their transport into the cell's vacuole for storage. nih.gov

The enzymes responsible for the malonylation of ginsenosides belong to the BAHD acyltransferase superfamily. nih.govfrontiersin.org These enzymes utilize coenzyme A (CoA) thioesters, such as malonyl-CoA, as acyl donors to catalyze the formation of various acylated products. nih.gov While the specific malonyltransferases for ginsenoside biosynthesis have not been definitively isolated and characterized, significant research has been conducted to identify candidate genes in Panax ginseng. nih.gov

A recent study identified 103 BAHD genes in the P. ginseng genome. nih.gov Through phylogenetic analysis and correlation studies with ginsenoside biosynthesis-related genes and malonylginsenoside content, several candidate genes were pinpointed.

Table 1: Candidate P. ginseng BAHD Genes for Malonylginsenoside Biosynthesis

Candidate Gene Correlation with Biosynthesis Enzyme Genes Correlation with Malonylginsenosides
PgBAHD4 > 0.9 > 0.8
PgBAHD45 > 0.9 > 0.8
PgBAHD65 > 0.9 > 0.8
PgBAHD74 > 0.9 > 0.8
PgBAHD90 > 0.9 > 0.8
PgBAHD97 > 0.9 > 0.8
PgBAHD99 > 0.9 > 0.8

This table summarizes the findings from a study that identified seven potential PgBAHD genes involved in the biosynthesis of malonylginsenosides based on high correlation values. nih.gov

These BAHD acyltransferases are vital for enriching the structural diversity of plant secondary metabolites, and their action enhances the stability and bioavailability of the compounds. frontiersin.org

The biosynthesis of ginsenoside Rb1, the direct precursor to this compound, is a multi-step process originating from the mevalonic acid (MVA) pathway in the plant cell's cytosol. frontiersin.orgresearchgate.net

The key steps in the cascade are:

Formation of Isoprenoid Precursors : The MVA pathway produces the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net

Synthesis of 2,3-Oxidosqualene (B107256) : IPP and DMAPP are converted into the triterpene precursor, 2,3-oxidosqualene. researchgate.netresearchgate.net

Cyclization : The 2,3-oxidosqualene undergoes cyclization, catalyzed by enzymes like dammarenediol-II synthase, to form the basic dammarane (B1241002) skeleton of the ginsenoside. frontiersin.org

Modification : The dammarane skeleton is then modified through a series of hydroxylation and glycosylation reactions, catalyzed by cytochrome P450 enzymes and UDP-glycosyltransferases, respectively, to produce a variety of ginsenosides, including ginsenoside Rb1. frontiersin.orgmdpi.com

Once ginsenoside Rb1 is synthesized, it becomes the substrate for the final malonylation step, catalyzed by a BAHD acyltransferase, to yield this compound.

Biotechnological Approaches for this compound Production

Given that ginseng is a slow-growing plant, taking 4-7 years of cultivation to produce significant amounts of ginsenosides, biotechnological methods offer a promising alternative for consistent and large-scale production. researchgate.netnih.gov

In vitro culture techniques are widely used for producing valuable plant secondary metabolites, including ginsenosides. researchgate.netmdpi.com

Suspension Cultures : Plant cell suspension cultures involve growing undifferentiated plant cells in a liquid medium. This method has been successfully used to produce malonylginsenosides. A study on Panax japonicus var. repens demonstrated the presence of large quantities of ginsenosides, including malonyl-Rb1, in suspension cultures, where it accounted for a significant portion of the total ginsenoside pool. nih.gov Suspension cultures of Panax vietnamensis have also been shown to produce malonyl-Rb1. frontiersin.org

Hairy Root Cultures : Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are another effective system for producing ginsenosides. mdpi.comscialert.net These cultures are known for their rapid growth and genetic stability. scialert.net Hairy root cultures of Panax quinquefolium and Panax ginseng have been shown to synthesize a profile of saponins (B1172615) similar to that of field-grown roots, offering an attractive alternative for obtaining these compounds. nih.govnih.gov

The productivity of in vitro cultures can be significantly enhanced by optimizing various culture conditions, including media composition, plant growth regulators, and the use of elicitors. scialert.netresearchgate.net

Media Composition : The choice of basal medium, such as Murashige and Skoog (MS) or Gamborg's B5, can influence both biomass growth and metabolite production. nih.govfrontiersin.org

Plant Growth Regulators : The addition of auxins, such as α-naphthalene acetic acid (NAA), is often used to promote root growth and can influence ginsenoside production. ishs.org

Elicitation : Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in the production of secondary metabolites. Jasmonic acid has been shown to be an effective elicitor for ginsenoside production in P. ginseng hairy root cultures.

Table 2: Effect of Jasmonic Acid on Ginsenoside Content in P. ginseng Hairy Root Cultures

Jasmonic Acid Concentration (mg•L⁻¹) Ginsenoside Rb1 Content (% of Control) Total Rb Group Ginsenoside Content (% of Control)
0 (Control) 100% 100%
2.0 Significantly Increased Increased
5.0 Significantly Increased Increased
10.0 Significantly Increased Increased

This table illustrates the impact of different concentrations of jasmonic acid on the accumulation of ginsenoside Rb1 and the total Rb group ginsenosides in hairy root cultures, showing a significant increase compared to the control. ishs.org

Treatment with jasmonic acid was found to particularly increase the content of ginsenosides in the Rb group, including Rb1, which is the direct precursor to this compound. ishs.org

Biotransformation Strategies Utilizing Specific Enzymes or Microorganisms

The biotechnological production of this compound, particularly through the enzymatic malonylation of its precursor Ginsenoside Rb1, is an emerging area of research. While the enzymatic deglycosylation of ginsenosides to produce minor ginsenosides is well-documented, the specific addition of a malonyl group to Ginsenoside Rb1 using isolated enzymes or microbial systems is not yet a widely established industrial process. However, research into the native biosynthetic pathways of Panax species has identified key enzymes that catalyze this specific biotransformation.

Recent studies have focused on identifying the enzymes responsible for the malonylation of ginsenosides in Panax ginseng. Malonyltransferases, a class of acyltransferases, are responsible for transferring a malonyl group from malonyl-CoA to the sugar moieties of ginsenosides, leading to the formation of malonylginsenosides like this compound. frontiersin.org In fresh ginseng, malonylginsenosides, including m-Rb1, m-Rb2, m-Rc, and m-Rd, can constitute 35% to 60% of the total ginsenosides. frontiersin.org

A significant breakthrough in understanding this biotransformation has been the identification of candidate genes from the BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyl transferase, N-hydroxycinnamoyl/anthranilate benzoyl transferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of acyltransferases in P. ginseng. frontiersin.org Through bioinformatics and gene expression analysis, several P. ginseng BAHD genes (PgBAHDs) have been identified as potential malonyltransferases involved in ginsenoside biosynthesis. frontiersin.org

Detailed research findings have highlighted a strong correlation between the expression of certain PgBAHD genes and the accumulation of malonylginsenosides. These findings suggest that these enzymes are key players in the biosynthesis of this compound within the plant. frontiersin.org The identification of these genes is a critical first step toward developing heterologous expression systems in microorganisms or in vitro enzymatic systems for the specific and efficient production of this compound.

Below is a table summarizing the candidate genes from the BAHD superfamily in P. ginseng that have been identified as having a high correlation with the biosynthesis of malonyl ginsenosides.

Candidate GeneCorrelation with Key Ginsenoside Biosynthesis EnzymesCorrelation with Malonyl Ginsenosides
PgBAHD4> 0.9> 0.8
PgBAHD45> 0.9> 0.8
PgBAHD65> 0.9> 0.8
PgBAHD74> 0.9> 0.8
PgBAHD90> 0.9> 0.8
PgBAHD97> 0.9> 0.8
PgBAHD99> 0.9> 0.8

This table is based on data from a study on the BAHD gene family in Panax ginseng and their relationship with malonyl ginsenosides. frontiersin.org

While direct microbial fermentation or enzymatic processes to convert Ginsenoside Rb1 to this compound are still under development, the elucidation of the genetic basis for this conversion in P. ginseng provides a solid foundation for future biotechnological applications. The heterologous expression of these identified malonyltransferases in microbial hosts like E. coli or yeast could pave the way for scalable and controlled production of this compound.

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

Modern spectroscopy is the cornerstone of structural elucidation for complex natural products like Malonylginsenoside Rb1. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular architecture.

NMR spectroscopy provides a complete picture of the carbon-hydrogen framework of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can assign the chemical shifts of each proton and carbon atom in the molecule. nih.govomicsonline.orgox.ac.uk

Complete ¹H-NMR and ¹³C-NMR spectral assignments have been achieved for this compound, often isolated from the fresh flower buds of Panax ginseng. nih.gov 2D-NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between protons and carbons, confirming the sequence of sugar residues, and identifying the aglycone structure. scielo.br These comprehensive NMR studies have corrected previous inaccuracies in spectral assignments and provide a definitive reference for the identification of this compound. nih.gov

The data below represents the complete NMR spectral assignments for this compound.

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
Aglycone
139.50.93 m, 1.63 m
228.21.89 m
389.03.15 dd (4.5, 11.5)
439.8
556.50.82 m
618.61.49 m, 1.58 m
735.22.06 m, 2.18 m
840.11.64 m
950.41.65 m
1037.2
1132.01.58 m, 1.95 m
1270.73.45 dd (6.0, 9.0)
1349.41.75 m
1451.6
1531.61.45 m, 1.77 m
1626.81.67 m, 1.89 m
1754.92.33 m
1816.50.96 s
1916.11.02 s
2083.4
2122.61.58 s
2236.21.75 m, 2.18 m
2323.31.75 m, 2.18 m
24126.35.29 br s
25131.1
2625.91.64 s
2717.81.69 s
2828.30.80 s
2917.00.92 s
3017.51.29 s
3-O-Glc-Glc
Glc-1'105.14.93 d (7.5)
Glc-2'83.54.27 t (8.5)
Glc-3'78.14.22 t (8.5)
Glc-4'71.84.10 t (8.5)
Glc-5'77.53.93 m
Glc-6'62.94.01 dd (5.0, 11.5), 4.28 dd (2.0, 11.5)
Glc-1'''106.65.15 d (7.5)
Glc-2'''77.54.16 t (8.5)
Glc-3'''78.54.18 t (9.0)
Glc-4'''71.74.07 t (9.0)
Glc-5'''77.93.88 m
Glc-6'''62.83.98 dd (5.5, 11.5), 4.35 dd (2.0, 11.5)
20-O-Glc-Glc-Malonyl
Glc-1''98.45.34 d (7.5)
Glc-2''74.24.15 t (8.0)
Glc-3''78.84.32 t (8.5)
Glc-4''71.84.14 t (9.0)
Glc-5''76.04.01 m
Glc-6''64.44.55 dd (5.5, 12.0), 4.82 dd (2.0, 12.0)
Glc-1''''105.85.17 d (7.5)
Glc-2''''75.74.08 t (8.5)
Glc-3''''78.24.20 t (9.0)
Glc-4''''71.74.11 t (9.0)
Glc-5''''78.13.95 m
Glc-6''''63.03.99 dd (5.5, 11.5), 4.38 dd (2.0, 11.5)
Malonyl
1'''''171.1
2'''''42.53.45 d (16.0), 3.55 d (16.0)
3'''''172.0

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing the sugar units and confirming the presence of specific modifications, such as the malonyl group. nih.govresearchgate.net When analyzed, typically in negative ion mode, this compound produces a characteristic fragmentation pattern.

The fragmentation pathway begins with the deprotonated molecule [M-H]⁻. A key diagnostic feature for malonylated ginsenosides (B1230088) is the neutral loss of the malonyl group (86 Da) or the combined loss of the malonyl group and a water molecule. nih.gov Another characteristic fragmentation is the loss of CO₂ (44 Da) from the malonyl moiety. nih.gov Following these initial losses, the molecule undergoes sequential cleavage of the glycosidic bonds, resulting in the loss of glucose units (162 Da). nih.govnih.gov By analyzing the resulting fragment ions, the entire structure, including the nature and location of the sugar chains, can be pieced together. wvu.edu For example, fragment ions at m/z 945, 783, 621, and 459 correspond to the sequential eliminations of one to four glucose units. nih.gov

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. mdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS/MS) and Orbitrap-MS/MS provide precise mass measurements, typically with errors of less than 5 ppm. researchgate.netnih.govnih.gov This level of accuracy allows for the unambiguous determination of the molecular formula. For this compound, HRMS confirms the elemental composition as C₅₇H₉₄O₂₆. nih.gov This precise measurement is fundamental to its identification and helps to distinguish it from other compounds with similar nominal masses. researchgate.netresearchgate.net

Confirmation of the Malonyl Moiety and its Esterification Site

Confirming the presence and specific location of the malonyl group is a critical step in the structural elucidation of this compound. This is achieved by combining evidence from both NMR and MS data.

In the ¹³C-NMR spectrum, the signals for the malonyl group itself appear at characteristic chemical shifts (approximately δC 171.1, 42.5, and 172.0 ppm). nih.gov Crucially, the site of esterification is confirmed by observing a downfield shift of the carbon at the attachment point on the glucose residue. For this compound, the C-6'' carbon of the inner glucose attached to the C-20 of the aglycone is significantly shifted downfield compared to its position in the non-malonylated Ginsenoside Rb1. Correspondingly, the attached protons (H₂-6'') also show a downfield shift in the ¹H-NMR spectrum. nih.gov

MS/MS data provides complementary evidence. As mentioned, the characteristic neutral loss of 86 Da (C₃H₂O₃) or 44 Da (CO₂) in the initial fragmentation stages is a strong indicator of a malonyl group. nih.gov The combination of these spectroscopic findings provides conclusive proof of the malonyl group's identity and its esterification at the C-6 position of the inner glucose moiety at C-20.

Chromatographic and Spectroscopic Differentiation from Non-Malonylated and Isomeric Ginsenosides

Distinguishing this compound from its parent compound, Ginsenoside Rb1, and other isomers is essential for accurate analysis of ginseng preparations. This differentiation is achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Differentiation: Using techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), this compound can be separated from Ginsenoside Rb1. nih.govresearchgate.net The presence of the additional carboxylic acid group in the malonyl moiety makes this compound more polar than Ginsenoside Rb1, leading to different retention times on reverse-phase columns. This allows for their separation and individual quantification.

Spectroscopic Differentiation: Mass spectrometry provides a clear distinction based on molecular weight. This compound has a molecular weight that is 86.0003 Da higher than that of Ginsenoside Rb1 (C₅₄H₉₂O₂₃, MW 1108.6). This mass difference is easily resolved by HRMS. Furthermore, their MS/MS fragmentation patterns are distinct; this compound exhibits the characteristic loss of the malonyl group, which is absent in the fragmentation of Ginsenoside Rb1. nih.govmdpi.com

NMR spectroscopy also provides clear differentiating features. The most obvious are the additional signals for the malonyl group's methylene protons (around δH 3.45-3.55 ppm) and carbons in the ¹H and ¹³C spectra of this compound, which are absent for Ginsenoside Rb1. nih.gov Additionally, the aforementioned downfield shifts of the H-6'' and C-6'' signals on the malonylated glucose residue serve as a definitive marker to distinguish it from the non-malonylated form. nih.gov

Untargeted analyses have shown that malonyl-ginsenosides like m-Rb1 are characteristic components of white ginseng, whereas they are largely absent in red ginseng, where heat processing leads to their degradation into neutral ginsenosides. nih.govmdpi.com This chemical difference is a key marker for distinguishing between different types of ginseng products.

Analytical Methodologies for Research Applications

Extraction and Sample Preparation Techniques for Malonylginsenoside Rb1 Analysis

The initial and most critical step in the analysis of this compound is its extraction from the plant matrix. The choice of extraction method significantly impacts the yield and stability of the compound, as malonyl ginsenosides (B1230088) are susceptible to degradation into their neutral counterparts under certain conditions latrobe.edu.auresearchgate.net.

Conventional solvent extraction methods are widely used due to their simplicity and accessibility. Organic solvents like methanol (B129727), ethanol, and their aqueous solutions are commonly employed researchgate.net.

Methanol Extraction : Methanol has been demonstrated to be a highly efficient solvent for extracting ginsenosides researchgate.netnih.gov. Studies have compared various conventional techniques, including cold-soaking extraction (CSE), Soxhlet extraction (SE), and heat reflux extraction (HRE) researchgate.net. Among these, methanol-based CSE showed higher recovery of malonyl ginsenosides compared to methods involving heat, which can cause degradation researchgate.net. For instance, one study compared refluxing in 100% methanol at 60°C for one hour with other methods researchgate.net. Another found 100% methanol to have better extraction efficiency than water or 70% aqueous methanol nih.gov.

Ethanol Reflux : Ethanol, often in an aqueous solution (e.g., 70% or 80%), is another common solvent for extraction researchgate.netscispace.com. A 70% ethanol extract is frequently used as a starting point for further separation and purification processes nih.gov. However, heat-reflux extraction can lead to the conversion of this compound into Ginsenoside Rb1, affecting the accurate quantification of the native compound researchgate.net.

It is important to note that the total content of neutral and malonyl ginsenosides may not differ significantly between methods, but the relative amounts can change dramatically, with heat-based methods like HRE and SE showing lower yields of malonyl ginsenosides researchgate.net.

To improve efficiency and reduce extraction time and solvent consumption, modern assisted extraction techniques have been developed. These methods, however, must be carefully optimized to prevent the degradation of thermally labile compounds like this compound.

Ultrasound-Assisted Extraction (UAE) : UAE is considered a simple and effective method that can be performed at lower temperatures, which is favorable for thermally unstable compounds polyu.edu.hknih.gov. It has been shown to be significantly faster than traditional methods, with extraction rates increased by about threefold polyu.edu.hkresearchgate.net. Studies indicate that UAE, along with cold-soaking, results in higher content of malonyl ginsenosides compared to methods that employ heat researchgate.net.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, significantly reducing extraction time nih.govnih.govresearchgate.net. However, this method poses a risk to the stability of this compound. Studies have shown that malonyl ginsenosides can degrade and transform into their corresponding neutral ginsenosides during MAE at temperatures between 109–115°C latrobe.edu.au. While MAE can increase the yield of certain rare ginsenosides, it is less suitable for preserving the native profile of malonyl ginsenosides latrobe.edu.auresearchgate.netnih.gov.

Table 1: Comparison of Various Extraction Techniques for Ginsenosides
Extraction MethodTypical SolventsKey AdvantagesRemarks on this compound StabilityReferences
Conventional Solvent Extraction (Reflux, Soxhlet)Methanol, Ethanol (70-100%)Simple, widely available equipment.High potential for thermal degradation to neutral Ginsenoside Rb1. researchgate.netresearchgate.net
Ultrasound-Assisted Extraction (UAE)Methanol, EthanolFaster than conventional methods, can operate at lower temperatures.Good preservation of malonyl ginsenosides due to lower temperature operation. researchgate.netpolyu.edu.hknih.gov
Pressurized Liquid Extraction (PLE/ASE)EthanolFast, efficient, and automated.Risk of degradation due to high temperatures, requiring careful optimization. researchgate.netnih.gov
Microwave-Assisted Extraction (MAE)Ethanol, WaterExtremely rapid extraction times.High risk of degradation and conversion to neutral ginsenosides due to rapid heating. latrobe.edu.auresearchgate.netnih.gov

Following initial extraction, the crude extract contains a complex mixture of compounds. Enrichment and fractionation steps are necessary to isolate this compound for detailed study.

Column Chromatography : This is a standard technique for purification. A crude extract can be subjected to open column chromatography on silica gel or ODS (octadecylsilane) as a preliminary separation step nih.govresearchgate.net. Further purification can then be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound nih.govresearchgate.net.

Macroporous Resin Adsorption : This method is effective for enriching total saponins (B1172615) and separating them from sugars and other polar impurities nih.govchinjmap.com. The process involves passing the crude extract through a column packed with macroporous resin; the ginsenosides adsorb onto the resin and are subsequently eluted with an organic solvent like ethanol chinjmap.commdpi.com. Different types of resins can be screened to find the one with the best adsorption and desorption characteristics for the target compound mdpi.com. For example, D101 macroporous adsorption resin has been successfully used to separate chemical components from a 70% ethanol extract of fresh Panax ginseng roots nih.gov.

Chromatographic Separation and Quantification Methodologies

High-resolution chromatographic techniques are essential for separating the structurally similar ginsenosides and accurately quantifying this compound.

HPLC is the most widely employed analytical technique for the routine analysis of ginsenosides due to its simplicity and affordability mdpi.com.

HPLC with UV Detection : Ginsenosides have weak UV absorption, with a maximum wavelength typically around 203-205 nm mdpi.comresearchgate.netnih.gov. This method is commonly used for quantification, often employing a C18 column and a gradient mobile phase of water and acetonitrile nih.govsmatrix.com. For instance, a method was developed for the determination of this compound and other ginsenosides using UV detection at 198 nm researchgate.net. While widely used, HPLC-UV can sometimes suffer from low sensitivity and baseline noise mdpi.com.

HPLC with Evaporative Light Scattering Detection (ELSD) : ELSD is an alternative detection method that is useful for non-chromophoric compounds or those with weak UV absorbance, like ginsenosides researchgate.netresearchgate.net. It provides a more uniform response for different ginsenosides compared to UV detection. HILIC (Hydrophilic Interaction Liquid Interface Chromatography) coupled with ELSD has been used for the analysis of Ginsenoside Rb1, demonstrating good separation and shorter analysis times nih.gov. ELSD has been successfully applied to the analysis of multiple ginsenosides, including Rb1, providing good separation and stable baselines researchgate.netsmmu.edu.cn.

The coupling of UHPLC with high-resolution mass spectrometry (HRMS) provides a powerful tool for both the qualitative and quantitative analysis of ginsenosides, offering superior resolution, speed, and sensitivity compared to conventional HPLC nih.govlcms.cz.

UHPLC-QTOF-MS/MS : Ultra-High Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry is highly effective for the structural identification of ginsenosides mdpi.comresearchgate.net. This technique provides accurate mass measurements, allowing for the determination of elemental composition and the differentiation of closely related compounds mdpi.com. This compound has been identified as a major ginsenoside in white ginseng using UHPLC-QTOF-MS analysis mdpi.com. The system can be operated in both positive and negative ion modes to obtain comprehensive fragmentation data for structural elucidation nih.govmdpi.com.

UHPLC-Orbitrap-MS/MS : This platform combines the high separation power of UHPLC with the high resolution and mass accuracy of an Orbitrap mass analyzer scispace.comnih.gov. It is a reliable and sensitive method for measuring the exact mass values of compounds, which is crucial for confirming their identity scispace.com. UHPLC-Q-Orbitrap-MS/MS has been used to compare the ginsenoside composition in different ginseng samples, successfully identifying 45 different saponins, including this compound scispace.com. The negative ion mode is often preferred as it can provide clearer fragmentation patterns and structural information for ginsenosides scispace.comnih.gov.

Table 2: Summary of Chromatographic Methodologies for this compound Analysis
TechniqueTypical ColumnMobile PhaseDetection PrincipleKey ApplicationReferences
HPLC-UVC18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile/Water (or buffer) gradientUV absorbance at ~203 nmRoutine quantification. researchgate.netnih.govsmatrix.com
HPLC-ELSDC18 or HILICAcetonitrile/Water gradientLight scattering of non-volatile analyte particles.Quantification of compounds with poor UV absorption. researchgate.netnih.govsmmu.edu.cn
UHPLC-QTOF-MS/MSC18 (sub-2 µm particles)Acetonitrile/Water with formic acidHigh-resolution mass-to-charge ratio measurement (Time-of-Flight).Identification and structural elucidation of known and unknown ginsenosides. mdpi.comresearchgate.netnih.gov
UHPLC-Orbitrap-MS/MSC18 (sub-2 µm particles)Acetonitrile/Water with formic acidHigh-resolution mass measurement based on ion frequency in an orbital trap.Accurate qualitative and sensitive quantitative analysis. scispace.comnih.gov

Capillary Electrophoresis (CE) with UV Detection

Capillary Electrophoresis (CE) with UV detection is a rapid and practical analytical technique for the determination of ginsenosides, including the malonylated form of ginsenoside Rb1. This method offers the advantage of high separation efficiency and short analysis times. The optimization of CE parameters is crucial for achieving baseline separation of various ginsenoside compounds within a sample.

For the analysis of ginsenosides like Rb1, a common approach involves using a running buffer such as 20 mM borate in 30% methanol, adjusted to an alkaline pH of around 9.67. rsc.org Separation is typically achieved by applying a positive voltage, for instance, +18 kV, across a fused-silica capillary (e.g., 50 μm internal diameter × 50 cm total length). rsc.org Detection by UV spectrophotometry is commonly set at a wavelength of 203 nm, which is suitable for observing ginsenosides. rsc.orgnih.govresearchgate.net Under these conditions, baseline separation of major ginsenosides can be achieved in approximately 5 minutes. rsc.org

The sensitivity of the CE-UV method allows for limits of quantification (LOQ) in the range of 5.2–7.3 μg/ml for major ginsenosides. rsc.org While CE with UV detection is effective, its sensitivity can be limited by the short path length of the capillary. mdpi.com For analytes at lower concentrations, more sensitive detection methods like laser-induced fluorescence (LIF) may be required, although this necessitates fluorescent labeling of the target compounds. mdpi.com

Interactive Table: Optimized Parameters for Capillary Electrophoresis of Ginsenosides

Parameter Value Reference
Running Buffer 20 mM borate in 30% MeOH (pH 9.67) rsc.org
Applied Voltage +18 kV rsc.org
Capillary Dimensions 50 μm i.d. × 50 cm length rsc.org
Detection Wavelength 203 nm rsc.org
Analysis Time ~5 minutes rsc.org
Limit of Quantification 5.2–7.3 μg/ml rsc.org

Immunoaffinity Chromatography for Selective Enrichment and Purification

Immunoaffinity chromatography (IAC) is a highly selective technique that leverages the specific binding between an antibody and its target antigen to isolate a particular compound from a complex mixture. nih.gov This methodology has been successfully applied for the single-step separation and purification of ginsenoside Rb1 from crude ginseng root extracts. nih.govresearchgate.net

The process involves using a monoclonal antibody that is specific to ginsenoside Rb1. This antibody is immobilized onto a solid support matrix within a chromatography column. nih.govresearchgate.net When a crude extract containing a variety of compounds is passed through the column, only the ginsenoside Rb1 (and its structurally similar malonylated form) binds to the antibody, while other components are washed away.

After the non-binding components are removed, the elution phase is initiated to release the captured ginsenoside Rb1. This is typically achieved by changing the buffer conditions to disrupt the antibody-antigen interaction. For instance, an acetate buffer containing potassium isocyanate (KSCN) and methanol can be used to elute the pure ginsenoside Rb1 from the column. researchgate.net The high specificity of the monoclonal antibody makes it possible to achieve a high degree of purity in a single step. nih.govresearchgate.net The immunoaffinity column can often be regenerated and reused multiple times without a significant loss in binding capacity. researchgate.net

Methodological Considerations for Stability Assessment and Accurate Quantification

Monitoring Thermal Degradation Kinetics and Products

This compound is known to be thermally labile, readily converting to other ginsenosides upon heating. Monitoring its thermal degradation is essential for understanding its stability during processing and for accurately quantifying it in prepared samples. Heat treatment, such as steaming, can cause the transformation of this compound into a series of other compounds.

When this compound is steamed at 120°C for one hour, it degrades into ginsenoside Rb1, 20(S)-Rg3, 20(R)-Rg3, Rk1, and Rg5. researchgate.net The degradation of the parent compound, ginsenoside Rb1, follows specific kinetic patterns. Studies on the heat treatment of ginsenoside Rb1 at temperatures between 80°C and 100°C show a consecutive reaction pathway where Rb1 degrades to ginsenoside Rg3, which in turn degrades into other products. nih.govresearchgate.net

The degradation kinetics can be modeled to determine key parameters such as reaction rate constants and activation energies. For example, the degradation of ginsenoside Rb1 has an estimated activation energy of 69.2 kJ/mol. nih.govresearchgate.net

Interactive Table: Thermal Degradation Products of this compound

Precursor Compound Treatment Degradation Products Reference
This compound Steaming at 120°C for 1 hr Ginsenoside Rb1, 20(S)-Ginsenoside Rg3, 20(R)-Ginsenoside Rg3, Ginsenoside Rk1, Ginsenoside Rg5 researchgate.net

Interactive Table: Kinetic Parameters for Thermal Degradation of Ginsenoside Rb1

Parameter Value Temperature Reference
Rate Constant (k) 0.013 h⁻¹ 80°C nih.govresearchgate.net
Rate Constant (k) 0.045 h⁻¹ 100°C nih.govresearchgate.net
Activation Energy (Ea) 69.2 kJ/mol N/A nih.govresearchgate.net

Addressing Challenges Related to Compound Instability and Lack of Reference Standards

A primary challenge in the analysis of this compound is its inherent chemical instability. The malonyl group is susceptible to hydrolysis and decarboxylation, particularly during extraction, processing, and storage, leading to its conversion into the neutral ginsenoside Rb1. This transformation complicates accurate quantification, as the measured amount of this compound may not reflect its original concentration in the raw material. The processing of ginseng, especially through heat treatment like steaming, significantly accelerates the degradation of malonyl ginsenosides into less polar ginsenosides. researchgate.net

Another significant hurdle is the limited availability of certified reference standards for individual malonyl ginsenosides. While standards for major ginsenosides like Rb1 are commercially available, obtaining pure, stable standards for their malonylated counterparts is often difficult. This scarcity forces researchers to either isolate and purify these compounds in-house—a labor-intensive process—or to perform semi-quantification by assuming a similar detector response to a more common standard like ginsenoside Rb1. This approach, however, introduces potential inaccuracies. The lack of proper standards impedes the development and validation of robust analytical methods for accurate quantification, which is critical for quality control and comparative studies.

Pharmacological Research Mechanisms in Vitro and Animal Models

Neuroprotective Mechanisms and Neural Function Modulation

Malonylginsenoside Rb1 and its related compound, ginsenoside Rb1, have been the subject of extensive research to elucidate their mechanisms of action in the central nervous system. Studies utilizing in vitro cell models and in vivo animal models have revealed a range of neuroprotective effects, primarily centered on combating oxidative stress, promoting neuronal growth and survival, and inhibiting apoptotic pathways.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key pathological factor in numerous neurological disorders. nih.govmdpi.com Ginsenoside Rb1, a derivative of this compound, has demonstrated significant protective effects against oxidative injury in various neuronal cell models. nih.govfrontiersin.org

A primary mechanism by which these compounds confer neuroprotection is through the upregulation of endogenous antioxidant defense systems. This is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular resistance to oxidants. nih.govmdpi.com

Activation of Nrf2 leads to its translocation into the nucleus, where it binds to the antioxidant response element (ARE) and promotes the transcription of various antioxidant and cytoprotective genes. mdpi.com One of the most important of these is heme oxygenase-1 (HO-1). sci-hub.se Studies have shown that pretreatment with ginsenoside Rb1 significantly elevates Nrf2 expression and leads to an increased expression of HO-1 in neural progenitor cells, thereby protecting them from oxidative injury. nih.gov This activation of the Nrf2/HO-1 signaling cascade is a critical component of its antioxidant effect. sci-hub.senih.gov

In addition to the Nrf2 pathway, ginsenoside Rb1 has been found to increase the activity of key antioxidant enzymes. In animal models of spinal cord injury and Alzheimer's disease, administration of ginsenoside Rb1 led to increased activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), and elevated levels of glutathione (GSH). frontiersin.orgnih.govnih.gov These enzymes are crucial for detoxifying harmful reactive oxygen species. nih.gov

Table 1: Effects of Ginsenoside Rb1 on Antioxidant Pathways and Enzymes

Model SystemObserved EffectKey Pathway/Enzyme ModulatedReference
Rat Neural Progenitor Cells (NPCs)Potent neuroprotective effects against oxidative injuryActivation of Nrf2/HO-1 signaling pathway nih.gov
Human Dopaminergic Cells (6-OHDA induced injury)Alleviated oxidative stressUpregulated HO-1 expression and induced Nrf2 nuclear translocation via PI3K/Akt pathway sci-hub.se
Spinal Cord Injury (SCI) Rat ModelInhibited oxidative stressIncreased activity of SOD, CAT, and GSH via the eNOS/Nrf2/HO-1 pathway frontiersin.orgnih.gov
Alzheimer's Disease Rat ModelProtective effect on memory and cognitive functionUpregulated expression of Nrf2 and HO-1; increased activities of CAT, GSH-Px, and SOD nih.gov

Beyond enhancing endogenous antioxidant systems, ginsenoside Rb1 has been shown to directly scavenge some of the most potent reactive oxygen species. frontiersin.org In cell-free systems, ginsenoside Rb1 can significantly and selectively scavenge hydroxyl radicals (•OH) and hypochlorous acid (HOCl), thereby protecting macromolecules from oxidative damage. frontiersin.orgnih.govresearchgate.net The hydroxyl radical likely attacks the double bond on the side chain of the ginsenoside Rb1 molecule. nih.govresearchgate.net In models of brain ischemia, ginsenoside Rb1 treatment inhibited ROS formation. frontiersin.orgnih.gov

A major consequence of excessive ROS is lipid peroxidation, a process where oxidants damage lipids in cell membranes, leading to cellular dysfunction. The extent of lipid peroxidation is often measured by the levels of malondialdehyde (MDA). frontiersin.org Research has demonstrated that ginsenoside Rb1 can inhibit the lipid peroxidation of rat brain microsomes. nih.gov In various animal models of neurological damage, including cerebral ischemia and spinal cord injury, treatment with ginsenoside Rb1 significantly decreased the content of MDA in brain and spinal cord tissues. frontiersin.orgnih.gov

Table 2: Effects of Ginsenoside Rb1 on ROS Scavenging and Lipid Peroxidation

Model SystemObserved EffectMechanism/MarkerReference
Cell-Free SystemDirectly scavenged potent ROSReduced hydroxyl radical (•OH) and hypochlorous acid (HOCl) frontiersin.orgnih.gov
Rat Brain MicrosomesInhibited lipid peroxidationReduced formation of malondialdehyde (MDA) nih.gov
Cerebral Ischemia & SCI Rat ModelsInhibited oxidative stressDecreased MDA concentration in affected tissues frontiersin.org
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Astrocyte ModelBlocked ROS productionInhibited reverse electron transport-derived ROS from mitochondrial complex I nih.gov

Nerve growth factor (NGF) is a neurotrophin essential for the growth, maintenance, and survival of certain neurons. nih.gov A key process stimulated by NGF is neurite outgrowth, the extension of axons and dendrites, which is fundamental to neuronal development and regeneration. nih.govplos.org

Research has specifically identified that this compound potentiates the neurite outgrowth-promoting effect of NGF. nih.gov In organ cultures of chick embryonic dorsal root ganglia (DRG), 30 μM of this compound significantly potentiated NGF-induced neurite outgrowth, with a potency similar to that of ginsenoside Rb1. nih.gov Further studies using a low-density cell culture of DRG neurons, which minimizes the influence of non-neuronal cells, confirmed this effect. While neither this compound nor ginsenoside Rb1 affected neuronal survival in the presence of NGF, 10 μM of this compound potentiated the initial elongation of neurites when co-treated with NGF. nih.gov This suggests that the compound acts primarily on the neurons to enhance the effects of NGF. nih.gov

Table 3: Effect of this compound on NGF-Induced Neurite Outgrowth

Model SystemCompoundConcentrationObserved EffectReference
Chick Embryonic Dorsal Root Ganglia (DRG) - Organ CultureThis compound30 μMSignificantly potentiated NGF-induced neurite outgrowth nih.gov
Chick Embryonic DRG Neurons - Cell CultureThis compound10 μMPotentiated initial neurite elongation in the presence of NGF nih.gov
Chick Embryonic DRG Neurons - Cell CultureThis compound1, 30 μMPromoted re-elongation of neurites after axotomy in the presence of NGF nih.gov

Beyond promoting neurite extension, ginsenoside Rb1 influences fundamental aspects of neuronal health, including survival and the plasticity of synaptic connections. In models of simulated microgravity-induced cognitive impairment, treatment with ginsenoside Rb1 was found to notably reduce neuronal cell loss. frontiersin.org It also promotes the survival of motor neurons in the anterior horn in models of spinal cord injury. nih.gov However, studies on cultured rat embryonic cortex-derived neural progenitor cells (NPCs) showed that while ginsenoside Rb1 protected the cells from oxidative injury, it did not have an effect on promoting their proliferation. nih.govmdpi.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the neurochemical foundation of learning and memory. nih.govaging-us.com Ginsenoside Rb1 has been shown to positively modulate synaptic plasticity. In mouse models of chronic stress-induced depression, ginsenoside Rb1 rescued aberrant hippocampal synaptic plasticity. nih.govkoreascience.kr It achieved this by increasing the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity, and its receptor TrkB. frontiersin.orgnih.govkoreascience.kr This, in turn, led to increased expression of synapse-associated proteins like postsynaptic density protein-95 (PSD-95) and synaptophysin (SYN), which are crucial for synaptic structure and function. frontiersin.orgaging-us.com Furthermore, ginsenoside Rb1 has been shown to increase long-term potentiation (LTP), a form of synaptic plasticity that is vital for memory formation, in the hippocampus. aging-us.com

Table 4: Effects of Ginsenoside Rb1 on Neuronal Survival and Synaptic Plasticity

Area of EffectModel SystemObserved EffectMechanism/MarkerReference
Neuronal SurvivalSimulated Microgravity Rat ModelReduced neuronal cell lossProtection against apoptosis frontiersin.org
Neuronal ProliferationRat Neural Progenitor CellsNo effect on proliferationBrdU staining showed no difference mdpi.com
Synaptic PlasticityChronic Stress Mouse ModelRescued hippocampal synaptic plasticity; increased dendritic spine densityModulation of miR-134-mediated BDNF signaling pathway nih.govkoreascience.kr
MPTP Mouse ModelImproved synaptic plasticity and increased LTPIncreased expression of α-synuclein and PSD-95 aging-us.com

Apoptosis, or programmed cell death, is a critical process in development, but its dysregulation can lead to excessive neuronal loss in pathological conditions. Ginsenoside Rb1 has been consistently shown to exert potent anti-apoptotic effects in the nervous system. frontiersin.orgnih.govfrontiersin.org

The mechanisms underlying this anti-apoptotic activity involve the modulation of key regulatory proteins in the apoptotic cascade. A common pathway involves the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bcl-2-associated X protein, or Bax). nih.govfrontiersin.org An increased Bax/Bcl-2 ratio is a hallmark of apoptosis. Studies have demonstrated that ginsenoside Rb1 can decrease this ratio, upregulating the expression of Bcl-2 and downregulating Bax. nih.govfrontiersin.org

This modulation prevents the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, ginsenoside Rb1 has been found to inhibit the activation and expression of cleaved Caspase-3, a key executioner caspase. sci-hub.senih.govfrontiersin.org In models of Alzheimer's disease and spinal cord injury, ginsenoside Rb1 administration significantly reduced the number of TUNEL-positive (apoptotic) cells in the hippocampus and spinal cord, respectively. nih.govnih.gov These findings confirm that ginsenoside Rb1 can inhibit neuronal apoptosis through multiple pathways, including those mediated by mitochondria and death receptors. frontiersin.org

Table 5: Anti-Apoptotic Effects of Ginsenoside Rb1 in Neural Models

Model SystemObserved EffectKey Markers ModulatedReference
Aβ1-40-induced Alzheimer's Disease Rat ModelDecreased apoptosis of hippocampal neuronal cellsDecreased Bax and Cleaved Caspase-3; Increased Bcl-2 nih.gov
Spinal Cord Ischemia/Reperfusion Injury Rat ModelReduced neural cell apoptosisImproved Bcl-2/Bax ratio; Inhibited Caspase-3 activation frontiersin.org
6-OHDA-induced Oxidative Stress in Human Dopaminergic CellsProtected cells from apoptosisDownregulated Caspase-3 activation sci-hub.se
HSV-1 Infected Human Glioma Cells (U251)Inhibited nerve cell apoptosisReduced apoptosis rate nih.gov

Modulation of Neuroinflammatory Responses (e.g., Microglial Polarization)

Ginsenoside Rb1 exerts significant neuroprotective effects by modulating neuroinflammatory responses, particularly through the regulation of glial cell polarization. sciopen.com Microglia, the resident immune cells of the central nervous system, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Research indicates that Ginsenoside Rb1 can influence this balance, shifting microglia away from the neurotoxic M1 state towards the protective M2 state. semanticscholar.orgfrontiersin.org

In a mouse model of cerebral ischemia/reperfusion, Ginsenoside Rb1 was found to inhibit M1 polarization while enhancing M2 polarization. semanticscholar.org This was evidenced by a decrease in the mRNA levels of M1 markers, such as CD86 and inducible nitric oxide synthase (iNOS), and a significant increase in M2 markers, including Arginase-1 (Arg-1), CD206, and the anti-inflammatory cytokine Interleukin-10 (IL-10). semanticscholar.org Similarly, in models of middle cerebral artery occlusion/reperfusion (MCAO/R), Ginsenoside Rb1 significantly inhibited the polarization of microglia toward the pro-inflammatory M1 type, marked by iNOS, and promoted their polarization toward the anti-inflammatory M2 type, marked by Arg-1. frontiersin.orgnih.gov

Further studies using a lipopolysaccharide (LPS)-induced chronic neuroinflammation mouse model demonstrated that Ginsenoside Rb1 treatment could attenuate neuroinflammation by fine-tuning the polarization of both microglia and astrocytes. sciopen.com In this model, Rb1 treatment reduced the presence of M1 microglia and increased the population of A2 astrocytes, a phenotype associated with neuroprotection. sciopen.com

Table 1: Effect of Ginsenoside Rb1 on Microglial Polarization Markers in Animal Models


ModelMarkerPhenotypeEffect of Ginsenoside Rb1Reference
Cerebral Ischemia/Reperfusion (Mouse)CD86M1 (Pro-inflammatory)Decreased mRNA levels researchgate.net
Cerebral Ischemia/Reperfusion (Mouse)iNOSM1 (Pro-inflammatory)Decreased mRNA levels researchgate.net
Cerebral Ischemia/Reperfusion (Mouse)Arg-1M2 (Anti-inflammatory)Increased mRNA levels researchgate.net
Cerebral Ischemia/Reperfusion (Mouse)CD206M2 (Anti-inflammatory)Increased mRNA levels researchgate.net
Cerebral Ischemia/Reperfusion (Mouse)IL-10M2 (Anti-inflammatory)Increased mRNA levels researchgate.net
MCAO/R (Mouse)iNOSM1 (Pro-inflammatory)Inhibited polarization[6, 8]
MCAO/R (Mouse)Arg-1M2 (Anti-inflammatory)Promoted polarization[6, 8]

Regulation of Specific Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor (BDNF))

Ginsenoside Rb1 has been shown to regulate the expression of key neurotrophic factors, with a significant body of research focusing on Brain-Derived Neurotrophic Factor (BDNF). BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. researchgate.netelifesciences.org Studies have demonstrated that Rb1 can upregulate BDNF expression and activate its signaling pathways, contributing to its neuroprotective and antidepressant-like effects. nih.govsemanticscholar.org

In a mouse model of chronic unpredictable mild stress (CUMS), Ginsenoside Rb1 administration significantly increased the expression of BDNF in the hippocampus. nih.gov This was accompanied by an increase in the levels of its receptor, Tropomyosin receptor kinase B (TrkB), and downstream signaling proteins such as AKT, ERK1/2, GSK-3β, β-catenin, and CREB. nih.gov The mechanism appears to involve the modulation of microRNAs, as the effect of Rb1 on the BDNF signaling pathway was antagonized by the overexpression of miR-134. nih.gov

Further research has confirmed these findings in other models. In rats subjected to acute stress, Rb1 was found to upregulate hippocampal BDNF expression. semanticscholar.org In primary Schwann cell cultures, Rb1 increased both the expression and secretion of BDNF and Nerve Growth Factor (NGF). nih.gov This effect was linked to the protein kinase A (PKA) pathway. nih.gov

Table 2: Impact of Ginsenoside Rb1 on BDNF and Related Signaling Proteins


ModelProtein/FactorEffect of Ginsenoside Rb1Reference
Chronic Stress (Mouse)BDNFIncreased expression nih.gov
Chronic Stress (Mouse)TrkBIncreased expression nih.gov
Chronic Stress (Mouse)AKTIncreased expression nih.gov
Chronic Stress (Mouse)ERK1/2Increased expression nih.gov
Chronic Stress (Mouse)GSK-3βIncreased phosphorylation nih.gov
Chronic Stress (Mouse)β-cateninIncreased expression nih.gov
Chronic Stress (Mouse)CREBIncreased expression nih.gov
Schwann Cell CultureBDNFIncreased expression and secretion nih.gov
Schwann Cell CultureNGFIncreased expression and secretion nih.gov

Impact on Neurotransmitter Systems and Their Regulation in Animal Models

Research in animal models has revealed that Ginsenoside Rb1 can modulate key neurotransmitter systems, particularly the GABAergic and glutamatergic systems, which are often dysregulated in neurological disorders. nih.govaging-us.com

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, Ginsenoside Rb1 demonstrated a significant regulatory effect on the GABAergic system. nih.govresearchgate.net It was found to promote the level of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, in the prefrontal cortex. nih.govresearchgate.net The underlying mechanism involves a dual action: Rb1 binds to and increases the expression of the GABAA receptor subunit α1 (GABAARα1), while also potentially suppressing the presynaptic GABAB receptor 1 (GABABR1) to enhance GABA release and subsequent inhibitory transmission. nih.gov

In the same MPTP model, Rb1 also showed effects on the glutamatergic system, which is crucial for synaptic plasticity and memory. aging-us.com Rb1 was found to prevent spatial learning and memory deficits by restoring glutamate (B1630785) levels in the hippocampal CA3-schaffer collateral-CA1 pathway. aging-us.com This neuroprotective mechanism was linked to the promotion of hippocampal CA3 α-synuclein expression, which in turn increased the expression of the postsynaptic density-95 (PSD-95) protein, a key component of the excitatory synapse. aging-us.com

Anti-Inflammatory Mechanisms

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, MCP-1, IL-1β)

A primary anti-inflammatory mechanism of Ginsenoside Rb1 is its ability to inhibit the production and secretion of pro-inflammatory cytokines. nih.govnih.govresearchgate.net This has been consistently demonstrated across various in vitro and in vivo models.

In a cancer cachexia mouse model, treatment with Rb1 significantly reduced the serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key cytokines implicated in systemic inflammation. researchgate.net Similarly, in human lung fibroblast (WI-38) cells stimulated with LPS, Rb1 treatment dose-dependently decreased the mRNA expression and secretion of Interleukin-1 beta (IL-1β), IL-6, and TNF-α. nih.gov

Studies using 3T3-L1 adipocytes exposed to free fatty acids (FFAs) to induce an inflammatory state showed that Rb1 attenuated the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) and IL-6, as well as the expression of TNF-α. nih.gov Furthermore, engineered nanoparticles carrying Rb1 demonstrated enhanced anti-inflammatory effects in LPS-stimulated Raw264.7 macrophage cells, potently reducing the levels of nitrite, TNF-α, and IL-6. frontiersin.org

Table 3: Inhibitory Effects of Ginsenoside Rb1 on Pro-inflammatory Cytokines


ModelCytokineEffect of Ginsenoside Rb1Reference
Cancer Cachexia (Mouse)TNF-αSignificantly reduced levels
Cancer Cachexia (Mouse)IL-6Significantly reduced levels
LPS-stimulated WI-38 CellsIL-1βDecreased mRNA expression and concentration frontiersin.org
LPS-stimulated WI-38 CellsIL-6Decreased mRNA expression and concentration frontiersin.org
LPS-stimulated WI-38 CellsTNF-αDecreased mRNA expression and concentration frontiersin.org
FFA-treated 3T3-L1 AdipocytesMCP-1Attenuated secretion aging-us.com
FFA-treated 3T3-L1 AdipocytesIL-6Attenuated secretion aging-us.com
FFA-treated 3T3-L1 AdipocytesTNF-αAttenuated expression aging-us.com
LPS-stimulated Raw264.7 CellsTNF-αDecreased levels
LPS-stimulated Raw264.7 CellsIL-6Decreased levels

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

The inhibitory effect of Ginsenoside Rb1 on cytokine production is largely mediated through its modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

In vitro studies have shown that Rb1 can block the activation of the NF-κB pathway. In FFA-treated 3T3-L1 adipocytes, Rb1 attenuated NF-κB phosphorylation. nih.gov In macrophages, Rb1 was shown to suppress the NF-κB pathway, inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. researchgate.net This inhibitory action on NF-κB activation was also observed in LPS-stimulated human lung fibroblasts and Raw264.7 cells. nih.govfrontiersin.org

The mechanism for NF-κB inhibition by Rb1 can also involve upstream targets. For instance, Rb1 has been reported to inhibit Toll-like receptor 4 (TLR4) dimerization, which is an early step in the signaling cascade that leads to NF-κB activation in response to LPS. nih.gov Additionally, Rb1 has been found to suppress the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which can also regulate inflammatory responses. frontiersin.orgnih.gov

In Vitro and Animal Models Employed for Anti-inflammatory Research (e.g., 3T3-L1 Adipocyte Model, Colitis Models)

The anti-inflammatory properties of Ginsenoside Rb1 have been investigated using a variety of established in vitro and animal models. A frequently used in vitro model is the 3T3-L1 adipocyte model. nih.govnih.gov Researchers have used agents like free fatty acids (FFAs) to induce inflammation and oxidative stress in 3T3-L1 adipocytes, subsequently demonstrating the ability of Rb1 to ameliorate these effects by suppressing inflammatory cytokine production and blocking NF-κB signaling. nih.gov The 3T3-L1 cell line is also used to study adipogenesis, a process linked to metabolic inflammation, where Rb1 has been shown to promote differentiation and enhance the expression of PPARγ2 and C/EBPα. nih.gov

Other common in vitro models include macrophage cell lines like Raw264.7 and human lung fibroblasts such as WI-38, where inflammation is typically induced by lipopolysaccharide (LPS). nih.govfrontiersin.org These models are instrumental in dissecting the molecular mechanisms of Rb1, such as its impact on cytokine release and signaling pathways like NF-κB and MAPK. nih.govfrontiersin.org

For in vivo investigations, researchers have employed animal models such as LPS-induced systemic inflammation or neuroinflammation in mice to evaluate the systemic anti-inflammatory and neuroprotective effects of Rb1. sciopen.com Another significant model is the cancer cachexia mouse model, which is characterized by systemic inflammation, where Rb1 has been tested for its ability to reduce key inflammatory cytokines like TNF-α and IL-6. researchgate.net

Antioxidant Activity and Mitigation of Oxidative Stress

This compound has demonstrated notable direct free radical scavenging activity in cell-free systems. Research indicates its capability to significantly and selectively neutralize some of the most potent reactive oxygen species (ROS). nih.govresearchgate.net Specifically, Rb1 has been shown to directly scavenge hydroxyl radicals (•OH) and hypochlorous acid (HOCl). nih.govresearchgate.net The proposed mechanism for this action involves the •OH radical likely attacking the double bond on the side chain of the Rb1 molecule, as well as hydrogen atoms near the hydroxyl groups. nih.govresearchgate.net In the case of hypochlorous acid, it is suggested that HOCl is added to the double bond of Rb1. nih.govresearchgate.net This direct interaction helps to protect against molecular damage, such as preventing •OH-induced damage to plasmid DNA and inhibiting HOCl-induced tyrosine chlorination. nih.govresearchgate.net

Table 1: Direct Radical Scavenging Activity of this compound

Radical Species Observed Effect Proposed Mechanism of Action Reference
Hydroxyl Radical (•OH) Direct scavenging; Protection of plasmid DNA from damage Attack on the double bond of the Rb1 side chain and adjacent hydrogen atoms nih.govresearchgate.net
Hypochlorous Acid (HOCl) High reactivity; Inhibition of tyrosine chlorination Addition of HOCl to the double bond of the Rb1 molecule nih.govresearchgate.net

In various animal models, this compound has been shown to mitigate chronic oxidative damage by bolstering endogenous antioxidant defense systems. In a streptozotocin-induced diabetic rat model, administration of Rb1 led to a significant increase in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.gov Concurrently, it decreased the levels of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Similar protective effects have been observed in models of chronic stress. In mice subjected to chronic social defeat stress, Rb1 treatment ameliorated oxidative stress in the hippocampus by increasing the activity of SOD and CAT while reducing lipid peroxidation levels. nih.gov Furthermore, in vascular studies, Rb1 demonstrated a protective role against resistin-induced oxidative stress in human coronary artery smooth muscle cells by significantly reversing the reduction in mitochondrial SOD activity caused by resistin. frontiersin.org These findings collectively indicate that Rb1 helps to alleviate the cellular damage caused by chronic oxidative conditions by enhancing the activity of crucial antioxidant enzymes. nih.govnih.govfrontiersin.org

Table 2: Effect of this compound on Oxidative Stress Markers in Animal Models

Animal Model Tissue/Cell Type Key Findings Reference
Streptozotocin-induced diabetic rats Lung Increased activity of SOD (2.4-fold), CAT (1.9-fold), and GSH (1.29-fold); Decreased levels of NO (1.76-fold) and MDA (1.51-fold) vs. diabetic group. nih.gov
Chronic social defeat stress mice Hippocampus Significantly lowered lipid peroxidation (LPO) levels and increased SOD and CAT activity compared to the stress group. nih.gov
Human Coronary Artery Smooth Muscle Cells Vasculature Significantly increased mitochondrial SOD activity that had been reduced by resistin. frontiersin.org

Metabolic Regulation Mechanisms (Glucose and Lipid Homeostasis)

This compound has been consistently shown to enhance insulin (B600854) sensitivity in various animal models of metabolic disease. In high-fat diet (HFD)-induced obese rats, chronic treatment with Rb1 significantly improved glucose tolerance. nih.govnih.gov Euglycemic-hyperinsulinemic clamp studies, a gold standard for assessing insulin sensitivity, revealed that Rb1-treated rats required a significantly higher glucose infusion rate to maintain normal blood sugar levels, indicating improved whole-body insulin sensitivity. nih.govnih.gov This effect was associated with an enhanced ability of insulin to suppress hepatic gluconeogenesis. nih.govnih.gov Similar insulin-sensitizing effects were observed in obese and diabetic db/db mice and in HFD-fed mice. nih.govresearchgate.nete-century.us The mechanisms for these improvements are multifaceted, with studies suggesting that Rb1 may activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov

Table 3: Research Findings on this compound and Insulin Sensitivity in Animal Models

Animal Model Key Outcome Measures Reported Effects of Rb1 Treatment Reference
High-Fat Diet (HFD)-Induced Obese Rats Glucose Tolerance Test, Euglycemic-Hyperinsulinemic Clamp Significantly improved glucose tolerance and enhanced whole-body insulin sensitivity. nih.govnih.gov
HFD-Induced Obese Rats Hepatic Function Enhanced insulin-induced inhibition of hepatic gluconeogenesis. nih.govnih.gov
db/db Obese and Diabetic Mice Insulin Sensitivity Increased insulin sensitivity. nih.govresearchgate.net
HFD-Induced T2D Mice Insulin Sensitivity Ameliorated reduced insulin sensitivity. e-century.us

In conjunction with improving insulin sensitivity, this compound effectively reduces blood glucose levels in animal models of hyperglycemia and diabetes. nih.gov Chronic administration of Rb1 to HFD-induced obese rats resulted in a significant reduction in fasting blood glucose compared to vehicle-treated controls. nih.govnih.gov In streptozotocin (B1681764) (STZ)-injected mice, a model for insulin deficiency, Rb1 treatment markedly improved glucose tolerance during a glucose tolerance test. scienceopen.com Studies on type 2 diabetic rats also showed that Rb1 could significantly lower fasting blood glucose levels. doaj.org This antihyperglycemic effect is a direct consequence of the enhanced insulin sensitivity, which allows for more efficient glucose uptake and utilization by peripheral tissues like skeletal muscle and suppression of glucose production by the liver. nih.govnih.gov

Table 4: Effect of this compound on Blood Glucose Parameters in Animal Models

Animal Model Parameter Measured Outcome of Rb1 Treatment Reference
HFD-Induced Obese Rats Fasting Blood Glucose Significantly reduced from 168.3 ± 8.69 mg/dl to 125.4 ± 2.67 mg/dl. nih.gov
Lean Rats Glucose Tolerance Test Significantly lower blood glucose at 15 and 30-min time points. nih.gov
STZ-Injected Mice Glucose Tolerance Test Markedly improved glucose tolerance compared to model mice. scienceopen.com
Type 2 Diabetic Rats Fasting Blood Glucose Significantly reduced fasting blood glucose. doaj.org

This compound plays a significant role in regulating lipid metabolism and mitigating hepatic steatosis, or fatty liver, in animal models. In HFD-induced obese rats, Rb1 treatment significantly ameliorated the accumulation of fat in the liver. nih.gov This was evidenced by reduced liver weight, lower hepatic triglyceride content, and confirmed by histological analysis of liver sections. nih.gov The underlying mechanism appears to involve the activation of AMPK in the liver, which in turn enhances fatty acid oxidation and suppresses the expression of genes involved in lipogenesis. nih.gov Similarly, in diabetic db/db mice, Rb1 alleviated hepatic fat accumulation, an effect accompanied by a reduction in circulating free fatty acids. nih.govresearchgate.net This suggests that Rb1 helps reduce the lipid burden on the liver by suppressing lipolysis in adipose tissue. nih.govresearchgate.net

Table 5: Impact of this compound on Lipid Metabolism and Hepatic Steatosis in Animal Models

Animal Model Key Findings Proposed Mechanism Reference
HFD-Induced Obese Rats Reduced liver weight, hepatic triglyceride content, and lipid accumulation. Activation of hepatic AMPK, leading to increased fatty acid oxidation and suppressed lipogenesis. nih.gov
db/db Obese and Diabetic Mice Alleviated hepatic fat accumulation; reduced liver weight and hepatic triglyceride content. Lowered circulating free fatty acids; suppression of adipocyte lipolysis. nih.govresearchgate.net
HFD-Fed Mice Reduced hepatic triglyceride accumulation. Reversal of HFD-induced changes in genes like UCP2, Nr1H4, and Fiaf. frontiersin.org
Type 2 Diabetic Rats Significantly decreased serum TC, TG, and LDL-C; significantly increased HDL-C. Regulation of glucolipid metabolism. doaj.org

Modulation of Cellular Signaling Pathways Involved in Metabolism (e.g., IRS1/PI3K/Akt, AMPK, Sirt1)

Research into a mixture of malonyl-ginsenosides, including this compound, has demonstrated significant effects on key signaling pathways that regulate glucose and lipid metabolism. In studies using diabetic mice, treatment with malonyl-ginsenosides was found to activate the IRS-1/PI3K/Akt and AMPK signaling pathways, which are crucial for improving insulin resistance and metabolic function. nih.gov

The treatment led to a notable up-regulation in the phosphorylation of several key proteins in the liver and skeletal muscle. Specifically, the protein expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated AMPK (p-AMPK) were significantly increased. This activation cascade is known to enhance glucose uptake and utilization. Concurrently, the expression of phosphorylated IRS-1 (p-IRS-1) was reduced, which is indicative of improved insulin sensitivity. nih.gov While direct studies on this compound's effect on Sirtuin 1 (Sirt1) are less specific, the activation of AMPK is often linked to the subsequent activation of Sirt1, a key regulator of cellular energy homeostasis and mitochondrial function. nih.gov

Table 1: Effect of Malonyl-Ginsenosides on Metabolic Signaling Proteins

Protein TargetTissueEffect ObservedImplied Metabolic Outcome
p-IRS-1/IRS-1 Liver, Skeletal MuscleSignificantly ReducedImproved Insulin Sensitivity
p-PI3K/PI3K Liver, Skeletal MuscleSignificantly Up-regulatedEnhanced Insulin Signaling
p-Akt/Akt Liver, Skeletal MuscleSignificantly Up-regulatedPromotion of Glucose Uptake
p-AMPK/AMPK Liver, Skeletal MuscleSignificantly Up-regulatedIncreased Cellular Energy Metabolism

Anti-Cancer Effects and Apoptosis Induction in Cell Models

The structurally related compound, Ginsenoside Rb1, has been the subject of extensive research regarding its anti-cancer properties. These studies provide foundational insights into the potential mechanisms of this compound. Research has shown that Ginsenoside Rb1 can inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis. orscience.ru This anti-tumor activity is achieved through multiple molecular mechanisms, including the activation of apoptotic pathways and the modulation of the cell cycle. orscience.runih.gov

Activation of Caspase-Dependent Apoptotic Pathways

A primary mechanism by which Ginsenoside Rb1 induces apoptosis in cancer cells is through the activation of the caspase cascade. Caspases are a family of protease enzymes that execute the process of apoptosis. Studies on lung cancer cells have demonstrated that Ginsenoside Rb1 treatment leads to an increase in the levels of key apoptotic proteins such as p53, Bax, and Cytochrome c. orscience.ru

The activation of this pathway results in the sequential activation of initiator caspases, like Caspase-8, and executioner caspases, such as Caspase-3. orscience.ru The cleavage and activation of Caspase-3 are critical final steps that lead to the breakdown of cellular components and the morphological changes characteristic of apoptosis. orscience.runih.gov Research has confirmed that Ginsenoside Rb1 treatment significantly increases the levels of cleaved Caspase-3 in lung cancer cells, thereby promoting the mitochondrial-mediated apoptotic pathway. orscience.ru

Inhibition of Cancer Cell Proliferation and Cell Cycle Modulation

In addition to inducing apoptosis, Ginsenoside Rb1 has been shown to suppress cancer cell proliferation by interfering with the cell cycle. orscience.runih.govoncotarget.com The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. researchgate.net

In studies involving human lung cancer cell lines (95D and NCI-H460), treatment with Ginsenoside Rb1 resulted in cell cycle arrest. Specifically, it inhibited the transition from the S phase (DNA synthesis) to the G2/M phase (mitosis). orscience.ru This blockage prevents cancer cells from dividing and proliferating. This effect is often associated with the regulation of proteins that control cell cycle checkpoints. The retinoblastoma protein (RB1) is a critical tumor suppressor that governs the G1/S checkpoint, and while its direct interaction with this compound is not fully elucidated, the modulation of cell cycle progression is a key aspect of the anti-proliferative effects of related ginsenosides (B1230088). nih.govoncotarget.comresearchgate.net

Table 2: Anti-Cancer Effects of Ginsenoside Rb1 in Lung Cancer Cell Models

Cell LineKey EffectMolecular Changes
95D Inhibition of Proliferation, Induction of ApoptosisInhibition of S to G2/M phase transition; Increased levels of p53, Bax, Cyto-c, Caspase-8, Cleaved Caspase-3. orscience.ru
NCI-H460 Inhibition of Proliferation, Induction of ApoptosisInhibition of S to G2/M phase transition; Increased levels of p53, Bax, Cyto-c, Caspase-8, Cleaved Caspase-3. orscience.ru

Structure Activity Relationship Studies of Malonylginsenoside Rb1

Influence of the Malonyl Group on Bioactivity and Biological Advantage

The addition of a malonyl group to the ginsenoside Rb1 backbone introduces notable changes in its physicochemical properties, which in turn can influence its biological behavior. Research suggests that this malonylation can offer distinct advantages, including the potential for enhanced solubility and altered bioactivity.

One of the key characteristics of malonylginsenoside Rb1 is its presence in the water-soluble fraction of American Ginseng extracts, indicating a degree of aqueous solubility nih.gov. While specific comparative solubility data between this compound and ginsenoside Rb1 is not extensively detailed in the available research, the inherent polarity of the malonyl group, with its two carboxylic acid functions, would theoretically contribute to increased water solubility compared to the non-malonylated form. This enhanced solubility could have implications for its absorption and distribution within biological systems.

From a bioactivity perspective, the malonyl group is not merely a passive addition. Studies have shown that this compound exhibits distinct pharmacological effects. For instance, in the context of neurobiology, this compound has been observed to potentiate nerve growth factor (NGF)-induced neurite outgrowth in cultured chick embryonic dorsal root ganglia nih.govjst.go.jp. This suggests a direct or indirect interaction with neuronal processes that promote growth and differentiation.

Comparative Bioactivity Profiles with Non-Malonylated Ginsenoside Rb1 and Other Ginsenosides (B1230088)

In studies examining neurotrophic effects, both this compound and ginsenoside Rb1 have demonstrated the ability to potentiate NGF-induced neurite outgrowth with similar potency at a concentration of 30μM nih.govjst.go.jp. This indicates that for this specific biological action, the presence of the malonyl group does not drastically alter the fundamental activity but may influence other aspects such as bioavailability or metabolism.

When compared to other ginsenosides, the bioactivity of compounds related to Rb1 often varies depending on the number and position of sugar moieties. For instance, the metabolite of ginsenoside Rb1, known as Compound K, which has fewer sugar groups, has been reported to exhibit more potent anticancer activities than its parent compound in certain cancer cell lines nih.govsemanticscholar.orgresearchgate.net. This underscores the principle that structural simplicity can sometimes lead to enhanced biological effects.

The following table provides a summary of the comparative findings on the bioactivity of this compound and related compounds.

CompoundBiological ActivityModel SystemKey Findings
This compound Neurite Outgrowth PotentiationChick Embryonic Dorsal Root GangliaSignificantly potentiated NGF-induced neurite outgrowth at 30μM, with similar potency to Ginsenoside Rb1. nih.govjst.go.jp
Ginsenoside Rb1 Neurite Outgrowth PotentiationChick Embryonic Dorsal Root GangliaSignificantly potentiated NGF-induced neurite outgrowth at 30μM. nih.govjst.go.jp
Ginsenoside Rb1 Long-Term PotentiationRat Dentate GyrusInhibited the induction phase of LTP in a dose-dependent manner. nih.gov
Ginsenoside Rb1 Anticancer ActivityHuman Gastric Cancer CellsShowed minimal to no anti-proliferative effects. nih.gov
Compound K (Metabolite of Rb1) Anticancer ActivityHuman Gastric & Ovarian Cancer CellsDemonstrated significant anti-proliferative and anti-CSC (Cancer Stem Cell) activities, with a lower IC50 than Rb1. nih.govsemanticscholar.org
Ginsenoside Rg1 Cognitive ImprovementScopolamine-induced mouse modelShowed stronger effects than Rb1 on escape acquisition in the Morris water maze test. frontiersin.orgkoreascience.krresearchgate.net

In the realm of anti-inflammatory research, while specific comparative studies on this compound are limited, studies on ginsenoside Rb1 have shown it to possess significant anti-inflammatory properties nih.gov. A comparative study on the anti-inflammatory effects of gypenoside XVII (a metabolite of ginsenoside Rb1) and ginsenoside Rb1 demonstrated that gypenoside XVII had a more significant inhibitory effect on mouse ear swelling, with an inhibition rate of 80.55% compared to 40.47% for ginsenoside Rb1 mdpi.com. This again highlights how modifications to the core structure can profoundly impact bioactivity.

Chemical Reactions and Derivatization Studies

Types of Chemical Reactions Undergone by Malonylginsenoside Rb1 (e.g., Oxidation, Reduction, Substitution)

The chemical reactivity of this compound is dominated by the lability of its malonyl group. Beyond this primary reaction, the resulting ginsenoside scaffold can undergo further transformations.

Demalonylation: The most characteristic chemical reaction of this compound is demalonylation, the loss of the malonyl group attached to the C-6 position of the inner glucose moiety at C-3. This reaction readily occurs during processing, storage, and extraction, particularly with the application of heat, converting this compound into the neutral ginsenoside Rb1. researchgate.net This instability is a critical factor in the chemical profile of processed ginseng, as the composition of ginsenosides (B1230088) changes significantly from the fresh to the dried or steamed root.

Oxidation: While specific oxidation studies on the intact this compound molecule are not extensively documented, the ginsenoside structure itself presents sites susceptible to oxidation. For instance, the double bond on the aglycone side chain at C-17 can be oxidized. One reported method involves the use of ozone to convert this double bond into a carbonyl group, a reaction that would typically occur after the initial demalonylation to ginsenoside Rb1. researchgate.net

Other Reactions of the Ginsenoside Rb1 Backbone: Once converted to ginsenoside Rb1, the molecule can undergo a variety of other reactions under specific catalytic conditions. A study using a heteropolyacid (12-phosphotungstic acid) in methanol (B129727) demonstrated that ginsenoside Rb1 can undergo a complex series of transformations. nih.gov These reactions include:

Deglycosylation: The removal of sugar units.

Addition: The addition of methanol across double bonds formed in the aglycone side chain.

Elimination: The removal of water molecules, leading to the formation of new double bonds.

Cycloaddition: The formation of new ring structures.

Epimerization: A change in the stereochemistry at certain chiral centers. nih.gov

These findings highlight that while demalonylation is the primary and most spontaneous reaction for this compound, the resulting ginsenoside Rb1 is a versatile precursor for a wide array of chemical transformations.

Acid Hydrolysis and its Impact on Conversion to Other Ginsenosides

Acid hydrolysis is a key process, often accelerated by heat, that significantly alters the structure of this compound, leading to the formation of a series of less polar, rare ginsenosides. The transformation is a stepwise process that begins with the loss of the malonyl group, followed by the sequential cleavage of glycosidic bonds. researchgate.netkoreascience.kr

The initial step is the conversion of this compound to ginsenoside Rb1. Subsequently, under acidic conditions, the glycosidic bonds of ginsenoside Rb1 become susceptible to hydrolysis. The ether bond at the C-20 position of the dammarane (B1241002) skeleton is particularly unstable, leading to the removal of the outer glucose moiety to form ginsenoside Rd. koreascience.kr With continued heating and acidic conditions, the inner glucose at C-20 is also cleaved, yielding ginsenoside Rg3. koreascience.krresearchgate.net Further hydrolysis can occur at the C-3 position, ultimately leading to the aglycone, protopanaxadiol (B1677965). Dehydration reactions can also occur at the aglycone, especially at high temperatures, forming ginsenosides like Rk1 and Rg5. researchgate.netnih.gov

The rate and extent of these conversions are highly dependent on factors such as pH, temperature, and heating time. researchgate.netscispace.com The presence of organic acids, such as citric acid and malic acid, which are naturally present in ginseng, plays a crucial role in catalyzing these transformations during processes like steaming to produce red ginseng. koreascience.krnih.gov

Transformation Products of this compound under Heat and Acidic Conditions
Starting CompoundConditionsPrimary IntermediateMajor Conversion ProductsReference
This compoundSteaming at 120°C for 1 hourGinsenoside Rb120(S)-Rg3, 20(R)-Rg3, Rk1, Rg5 researchgate.net
Ginsenoside Rb1 (from Malonyl-Rb1)Heat (130°C) in the presence of organic acids (e.g., citric acid)Ginsenoside RdRg3(S), Rg3(R), Rk1, Rg5 nih.gov
Ginsenoside Rb1 (from Malonyl-Rb1)Acidic water (pH 3, citric acid), 85°C for 4 hoursGinsenoside RdGinsenoside Rg3 koreascience.kr

Derivatization Strategies for Analytical or Research Purposes

The quantitative analysis of ginsenosides, including this compound and its derivatives, by methods such as High-Performance Liquid Chromatography (HPLC) can be challenging. A primary issue is their weak ultraviolet (UV) absorption, which results in poor sensitivity and high baseline noise when using common UV detectors. nih.gov To overcome this, derivatization strategies are employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing detection sensitivity.

A notable derivatization strategy for ginsenosides like Rb1 involves a two-step process targeting the aglycone side chain:

Oxidation: The double bond at the C-17(20) position of the ginsenoside's side chain is first oxidized using ozone. This reaction cleaves the double bond and creates a carbonyl group.

Labeling: The newly formed carbonyl group is then reacted with a labeling reagent, such as N-(9-Fluorenylmethoxycarbonyl)-hydrazine (FMOC-hydrazine), under weakly acidic conditions. This forms a stable hydrazone derivative that is highly fluorescent. researchgate.net

This derivatization significantly improves the detectability of the ginsenoside in analytical systems equipped with a fluorescence detector. This approach allows for more accurate and sensitive quantification of ginsenosides in complex matrices, which is essential for both quality control of herbal products and for pharmacokinetic studies.

Omics Based Research and Systems Biology Approaches

Metabolomics Profiling of Malonylginsenoside Rb1 in Biological Systems and Plant Extracts

Metabolomics, the large-scale study of small molecules or metabolites within biological systems, has been instrumental in characterizing this compound. This compound is recognized as an acidic ginsenoside where a malonyl group is esterified to the glucose moiety of the neutral ginsenoside, Rb1.

Research using techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has identified this compound as a significant metabolite in unprocessed or minimally processed Panax ginseng (White Ginseng). mdpi.comsemanticscholar.org Its presence is a key distinguishing feature when comparing different forms of processed ginseng. For instance, during the production of Red Ginseng and Black Ginseng, which involves steaming and drying processes, the thermally unstable malonyl group is often cleaved, converting this compound into its neutral counterpart, Ginsenoside Rb1. mdpi.comsemanticscholar.orgnih.gov

Metabolomic studies utilize this chemical transformation as a marker to differentiate between ginseng products. The relative abundance of this compound versus Ginsenoside Rb1 can indicate the type and extent of processing the plant material has undergone. mdpi.com Furthermore, untargeted metabolomics has been employed to identify chemical markers for classifying the cultivation age of ginseng, with specific MS ions corresponding to this compound being suggested as key discriminators. koreascience.kr

Table 1: Relative Occurrence of this compound in Processed Ginseng Products This table summarizes findings from comparative metabolomics studies.

Ginseng ProductProcessing MethodTypical this compound ContentKey Finding
White Ginseng (WG) Air-dried raw ginsengHighConsidered a major, characteristic ginsenoside. mdpi.com
Red Ginseng (RG) Steamed and dried onceLow to negligibleThermal processing leads to the demalonylation into Ginsenoside Rb1. mdpi.comnih.gov
Black Ginseng (BG) Multiple cycles of steaming and dryingAbsentExtensive heat processing completely converts it to other ginsenosides (B1230088). mdpi.comsemanticscholar.org

Transcriptomics and Genomics Approaches to Elucidate Biosynthetic Gene Regulation

Transcriptomics and genomics provide powerful tools to uncover the genetic underpinnings of ginsenoside biosynthesis. The formation of this compound is a multi-step enzymatic process, beginning with the synthesis of the triterpenoid (B12794562) skeleton via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.org This is followed by modifications from key enzyme families.

Genomic studies of P. ginseng have identified multiple copies of genes involved in these initial pathways, suggesting their importance for producing a high flux of precursors. nih.gov The subsequent, and most critical, steps for creating ginsenoside diversity are catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). mdpi.com

Transcriptome analysis, which measures the expression levels of all genes, has been used to identify specific candidate genes whose expression patterns correlate with the accumulation of ginsenosides, including Rb1. mdpi.comscispace.com While the specific malonyltransferase responsible for converting Ginsenoside Rb1 to this compound is an area of ongoing research, transcriptomics allows scientists to identify genes from relevant families that are highly expressed in tissues where this compound accumulates. By correlating gene expression data with metabolite data (from metabolomics), researchers can pinpoint strong candidates for the enzymes involved in the final biosynthetic steps. mdpi.com

Table 2: Key Gene Families in the Ginsenoside Biosynthesis Pathway This table outlines the major enzyme families identified through genomic and transcriptomic analyses that are crucial for producing the Ginsenoside Rb1 backbone.

Gene/Enzyme FamilyRole in BiosynthesisSignificance
Squalene Synthase (SS) Catalyzes the formation of squalene, a key precursor.A critical upstream enzyme in the triterpenoid pathway. frontiersin.org
β-amyrin synthase (β-AS) Cyclizes 2,3-oxidosqualene (B107256) to form the dammarane (B1241002) skeleton.The foundational step for creating the core structure of PPD-type ginsenosides like Rb1. mdpi.com
Cytochrome P450s (CYPs) Hydroxylation of the triterpenoid skeleton.These enzymes add hydroxyl groups at specific positions, creating protopanaxadiol (B1677965) (PPD), the direct precursor to Ginsenoside Rb1. mdpi.comscispace.com
UDP-glycosyltransferases (UGTs) Attaches sugar moieties to the aglycone core.Glycosylation at the C-3 and C-20 positions of PPD by specific UGTs results in the formation of Ginsenoside Rb1. frontiersin.orgnih.gov

Proteomics Studies Related to this compound Mechanisms of Action

Proteomics focuses on the large-scale study of proteins, their structures, and functions. To date, specific proteomic investigations into the direct mechanisms of action of this compound are limited. Research has more commonly focused on its more stable and widely studied counterpart, Ginsenoside Rb1. These studies provide the closest available insights into the potential protein targets and pathways that may be influenced by this class of compounds.

One significant quantitative proteomics study used stable isotope labeling with amino acids in cell culture (SILAC) to explore the protective mechanism of Ginsenoside Rb1 in β-amyloid-treated neuronal cells. nih.govnih.gov The analysis identified 1,231 proteins, of which 40 were significantly altered in response to pretreatment with Ginsenoside Rb1. nih.gov Bioinformatic analysis of these differentially expressed proteins revealed a strong association with the actin cytoskeleton, suggesting that the compound's neuroprotective effects may be linked to the regulation of cellular structure and integrity. nih.govnih.gov

Table 3: Selected Proteins Significantly Altered by Ginsenoside Rb1 in a Neuroprotective Model This table highlights key proteins identified in a proteomics study on β-amyloid-treated neuronal cells, which may serve as potential molecular targets. nih.gov

Protein NameAbbreviationFunctionImplication of Change
Adenylate cyclase-associated protein 1 CAP1Actin cytoskeleton regulation, cell motilityAltered expression suggests a role in maintaining neuronal structure.
F-actin-capping protein subunit beta CAPZBBinds to the barbed end of actin filaments, inhibiting polymerizationModulation points to an effect on actin dynamics and stability.
Translocase of outer mitochondrial membrane 40 TOMM40Protein import into mitochondriaChanges may relate to mitochondrial function and cellular bioenergetics.
Destrin DSTNActin-depolymerizing factorInvolvement suggests regulation of actin filament turnover.

Integrated Multi-Omics Approaches in Ginseng Research

Systems biology aims to understand complex biological systems by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. This holistic approach is increasingly being applied to ginseng research to connect genetic information to functional outcomes, such as the production of bioactive compounds like this compound. nih.govnih.govmdpi.com

An integrated study on P. ginseng fruits, for example, combined proteomic and metabolomic analyses to create a comprehensive profile of their medicinal compounds. nih.gov This approach allowed researchers to correlate the abundance of specific proteins, such as those involved in metabolic and binding activities, with the levels of various metabolites, providing a deeper understanding of the fruit's biochemical landscape. nih.gov

In another complex study, researchers used an integrated analysis of the transcriptome, metabolome, and gut microbiome to understand the effects of mountain-cultivated ginseng. nih.govmdpi.com This multi-omics approach revealed how ginseng could modulate interactions between host genes, metabolites, and microbial flora. nih.govmdpi.com Such studies provide a powerful framework for understanding how the biosynthesis of ginsenosides is regulated at a systems level and how these compounds, in turn, influence biological systems. By linking gene expression (transcriptomics) with protein synthesis (proteomics) and metabolite accumulation (metabolomics), researchers can construct detailed models of the biosynthetic pathways and mechanisms of action for compounds within the ginseng plant.

Table 4: Components of an Integrated Multi-Omics Approach in Ginseng Research This table illustrates how different omics layers are combined to achieve a systems-level understanding.

Omics LayerInformation ProvidedContribution to Integrated Analysis
Genomics Provides the complete genetic blueprint, including all potential genes for biosynthesis. nih.govIdentifies the full set of potential biosynthetic genes (e.g., CYPs, UGTs).
Transcriptomics Measures the expression levels of genes under specific conditions or in different tissues. mdpi.commdpi.comReveals which genes are actively being transcribed to produce enzymes for ginsenoside synthesis.
Proteomics Quantifies the abundance of proteins, the functional machinery of the cell. nih.govConfirms that the transcribed genes are translated into active enzymes and identifies protein targets of ginsenosides.
Metabolomics Measures the levels of metabolites, including this compound and its precursors. mdpi.comProvides the final chemical output, allowing for correlation with gene and protein data to validate pathway functions.

Research Challenges and Future Directions

Overcoming Challenges Related to Compound Instability and Reference Standards

A primary obstacle in the research of Malonylginsenoside Rb1 is its inherent instability. Malonylginsenosides are thermally labile and can easily degrade into their corresponding neutral ginsenosides (B1230088) during processing, extraction, and storage. For instance, heating fresh ginseng converts malonyl ginsenosides to their demalonylated forms, which can lead to a significant increase in the measured content of ginsenoside Rb1. This chemical instability poses a significant challenge for accurate quantification and the development of reliable reference standards. The lack of stable, pure standards for malonyl ginsenosides complicates the unequivocal identification and quantification of these compounds in ginseng extracts. Future research must focus on developing methods to stabilize this compound and producing certified reference materials to ensure the accuracy and reproducibility of experimental results.

Standardization and Harmonization of Extraction and Analytical Protocols Across Studies

The lack of standardized protocols for the extraction and analysis of malonylginsenosides is a significant barrier to comparing findings across different studies. Various analytical methods, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) coupled with different detectors, have been employed for ginsenoside analysis. mdpi.commdpi.com More advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer higher sensitivity and specificity. mdpi.comsemanticscholar.org However, the variability in extraction solvents, techniques (such as ultrasonic or microwave-assisted extraction), and analytical parameters leads to discrepancies in reported ginsenoside content. mdpi.com Establishing harmonized and validated protocols for both extraction and analysis is essential for generating comparable and reliable data, which is fundamental for the quality control of ginseng products and for advancing our understanding of this compound's bioactivity.

Exploring Novel and Sustainable Biotechnological Production Methods

Traditional cultivation of Panax species is a long and labor-intensive process, taking five to seven years to yield mature roots with optimal ginsenoside content. nih.govresearchgate.net This limitation, coupled with the influence of environmental conditions, necessitates the exploration of alternative and sustainable production methods. researchgate.net Biotechnological approaches, such as plant cell suspension, shoot, and hairy root cultures, offer a promising alternative for the controlled and enhanced production of ginsenosides. nih.govresearchgate.net These in vitro systems can be scaled up using bioreactors, providing a continuous and reliable source of bioactive compounds. nih.govnih.govscilit.com Furthermore, enzymatic biotransformation using microbial enzymes presents a targeted approach to convert major ginsenosides like Rb1 into rarer, potentially more potent, minor ginsenosides. nih.govnih.govtandfonline.com Future efforts should focus on optimizing these biotechnological platforms and metabolic engineering strategies to increase the yield and sustainability of this compound production. mdpi.com

Investigating the Impact of Genetic Variation on Malonylginsenoside Content and Bioactivity

Significant variation in ginsenoside content and composition exists both between and within different Panax species and populations. researchgate.netresearchgate.netactahort.org Studies on American ginseng (Panax quinquefolius) have shown that genetic diversity within a single crop can lead to substantial differences in the levels of various ginsenosides. researchgate.net This genetic influence likely extends to the content of this compound. Research has indicated that differences in ginsenoside profiles between populations are more likely influenced by genotype than by environmental factors. researchgate.net Identifying the genes and genetic markers associated with high this compound content is crucial for breeding new ginseng cultivars with enhanced and consistent bioactive profiles. mdpi.com Understanding the genetic basis of ginsenoside biosynthesis will enable the development of improved ginseng varieties for both research and therapeutic applications. mdpi.com

Development and Application of Advanced In Vitro and Animal Model Systems for Mechanism Elucidation

To gain a deeper understanding of the mechanisms of action of this compound, the development and application of advanced research models are essential. While traditional 2D cell cultures and animal models have provided valuable insights, they often fail to fully replicate the complexity of human physiology and disease. mdpi.com Advanced 3D in vitro models, such as tumor spheroids and organoids, can better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions. mdpi.commdpi.comsemanticscholar.org Organ-on-a-chip technologies offer a dynamic, microfluidic environment to study organ-specific responses to compounds with greater physiological relevance. patsnap.comnih.govemulatebio.comnih.govresearchgate.net In parallel, the use of genetically engineered mouse models (GEMMs) allows for the investigation of specific genes and pathways in a living organism, providing a more accurate representation of human diseases like cancer. embopress.orgnih.govfrontiersin.orgoncohemakey.comcriver.com The integration of these advanced models will be pivotal in elucidating the precise biological functions and therapeutic potential of this compound.

Q & A

Q. How is Malonylginsenoside Rb1 identified and quantified in complex biological matrices like ginseng extracts?

  • Methodological Answer : Identification and quantification require advanced chromatographic and spectrometric techniques. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with ion mobility-quadrupole time-of-flight mass spectrometry (IM-QTOF-MS) provides high-resolution separation and accurate mass measurements, enabling differentiation of this compound (m/z 783.4921) from structurally similar compounds based on fragmentation patterns (e.g., [M-H-Mal-3Glc] and [PPD-H] ions) . Capillary Electrophoresis (CE) with UV detection offers a complementary method for quantifying Rb1 in ginseng roots, with optimized parameters such as borate buffer (pH 9.2) and 25 kV applied voltage ensuring reproducibility . For thermal stability assessments during processing, reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) effectively monitors malonylginsenoside degradation .

Q. What structural features distinguish this compound from non-malonylated ginsenosides?

  • Methodological Answer : Structural elucidation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). The malonyl group in Rb1 introduces a distinct fragmentation pathway in MS, producing ions like [M-H-Mal-3Glc] (loss of malonyl and glucose residues) and [PPD-H] (protopanaxadiol aglycone), which are absent in non-malonylated analogs . NMR analysis further confirms the esterification site of the malonyl moiety at the C6″ position of the glucose unit, validated through comparative analysis with synthetic standards .

Advanced Research Questions

Q. What experimental models are suitable for investigating the anti-inflammatory mechanisms of this compound?

  • Methodological Answer : The 3T3-L1 adipocyte model is widely used to study Rb1's anti-inflammatory effects. Researchers induce inflammation with free fatty acids (FFAs) and measure interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and TNF-α secretion via ELISA. Rb1 pretreatment (e.g., 10–50 μM) followed by ANOVA and Bonferroni’s post hoc tests quantifies dose-dependent inhibition . For in vivo validation, high-fat diet-induced rodent models with Rb1 administration (10–20 mg/kg/day) and liver histopathology assessments (e.g., Oil Red O staining) are recommended .

Q. How does thermal processing affect the stability and bioactivity of this compound?

  • Methodological Answer : Thermal degradation studies using HPLC reveal that malonylginsenosides like Rb1 decompose at temperatures above 100°C, forming deglycosylated products (e.g., ginsenoside Rb1). Accelerated stability testing (40–60°C, 75% humidity) over 4–8 weeks, combined with LC-MS profiling, quantifies degradation kinetics . Bioactivity retention is assessed via cell-based assays (e.g., adipocyte inflammation models) comparing processed and unprocessed extracts .

Q. How can network pharmacology integrate with experimental validation to study Rb1's therapeutic targets?

  • Methodological Answer : Network pharmacology workflows involve: (i) Target Prediction : Use platforms like SwissTargetPrediction to identify Rb1’s putative targets (e.g., PPARγ, NF-κB). (ii) Network Construction : STRING and Cytoscape map protein-protein interactions (PPIs) and "compound-target-disease" networks . (iii) Pathway Enrichment : DAVID or Metascape performs KEGG analysis (e.g., lipid metabolism, inflammation pathways) . (iv) Experimental Validation : siRNA knockdown of core targets (e.g., AKT1) in relevant cell models validates mechanistic hypotheses .

Q. What strategies minimize interference from coexisting ginsenosides when isolating Rb1's effects?

  • Methodological Answer :
  • Chromatographic Separation : Multi-step column chromatography (e.g., Diaion HP-20 resin) with methanol/water gradients isolates Rb1 from Rb2, Rc, and Rd .
  • Pharmacological Controls : Use specific inhibitors (e.g., PPARγ antagonists) to distinguish Rb1’s effects from other ginsenosides in cell assays .
  • Metabolomic Profiling : Untargeted UHPLC-MS identifies off-target metabolites, ensuring observed effects are Rb1-specific .

Q. How should researchers address discrepancies in Rb1's pharmacokinetic profiles across studies?

  • Methodological Answer : Variability often arises from:
  • Extraction Methods : Standardize protocols (e.g., 70% ethanol reflux) to ensure consistent Rb1 yield .
  • Matrix Effects : Compare plasma vs. tissue distribution using stable isotope-labeled Rb1 as an internal standard .
  • Species Differences : Cross-validate findings in multiple models (e.g., rodents, primary human hepatocytes) . Statistical meta-analysis (e.g., Cochrane guidelines) reconciles conflicting data by assessing study heterogeneity .

Methodological Notes for Experimental Design

  • Reproducibility : Document detailed protocols for chromatography (column type, gradient programs) and cell culture conditions (FFA concentrations, incubation times) to enable replication .
  • Data Interpretation : Use heatmaps or volcano plots (as in ) to visualize metabolite differences between experimental groups. Avoid overreliance on p-values; report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.